molecular formula C10H4BrCl2NO2 B14379559 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione CAS No. 90188-00-4

1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione

Cat. No.: B14379559
CAS No.: 90188-00-4
M. Wt: 320.95 g/mol
InChI Key: MCVWRGJSRMUXSB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and reactivity. It features a pyrrole ring substituted with bromine and chlorine atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The pyrrole ring is then formed through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing catalysts to enhance reaction efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrroles .

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of applications compared to its analogs .

Properties

CAS No.

90188-00-4

Molecular Formula

C10H4BrCl2NO2

Molecular Weight

320.95 g/mol

IUPAC Name

1-(2-bromophenyl)-3,4-dichloropyrrole-2,5-dione

InChI

InChI=1S/C10H4BrCl2NO2/c11-5-3-1-2-4-6(5)14-9(15)7(12)8(13)10(14)16/h1-4H

InChI Key

MCVWRGJSRMUXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br

Origin of Product

United States

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